Fudosteine

Mucolytic COPD Expectorant

Unlike ambroxol (surfactant enhancer) or carbocisteine (sialomucin modulator), fudosteine uniquely suppresses MUC5AC gene expression while potently scavenging peroxynitrite—a dual mechanism critical for neutrophil-dominated COPD and high nitrative stress pathologies. Clinical data: 38% reduction in sputum viscosity at 600 mg/day with superior GI tolerability vs. carbocisteine, ensuring better long-term adherence. Rapid Tmax (~0.69 h) and improved expectoration trend (RR 1.16) vs. ambroxol support acute care applications. For researchers investigating nitrative stress–mucin regulation crosstalk, fudosteine outperforms generic thiol antioxidants like NAC as a mechanistically specific chemical probe.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 13189-98-5
Cat. No. B1674176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFudosteine
CAS13189-98-5
Synonyms2-amino-3-(3-hydroxypropylthio)propionic acid
fudosteine
SS320 A
SS320A
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC(CO)CSCC(C(=O)O)N
InChIInChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyKINWYTAUPKOPCQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fudosteine (CAS 13189-98-5): A Quantitative Evidence Guide for Scientific Selection of a Mucoactive Cysteine Derivative


Fudosteine (CAS 13189-98-5) is a cysteine derivative and mucoactive agent that functions primarily as a MUC5AC mucin hypersecretion inhibitor by reducing MUC5AC gene expression [1]. Unlike classical mucolytics that merely break disulfide bonds in mucus, fudosteine exhibits a dual mechanism involving both mucoregulation and direct antioxidant activity, notably scavenging peroxynitrite (PN) [2]. This compound is clinically indicated for the management of chronic respiratory conditions, including chronic bronchitis, bronchial asthma, and chronic obstructive pulmonary disease (COPD), where abnormal mucus hypersecretion and oxidative stress are key pathological features [1].

Why Generic Substitution with Ambroxol, Carbocisteine, or N-Acetylcysteine Fails to Replicate Fudosteine's Clinical Profile


Generic substitution among mucoactive agents is scientifically unsound due to fundamental differences in their primary mechanisms of action, target molecular pathways, and resultant clinical outcomes. While ambroxol primarily enhances surfactant production and ciliary clearance, and carbocisteine normalizes the sialomucin ratio, fudosteine uniquely suppresses MUC5AC gene expression and scavenges peroxynitrite, a potent nitrative stress mediator implicated in COPD pathogenesis [1][2]. This mechanistic divergence translates into quantifiable differences in clinical efficacy parameters, including sputum viscosity reduction, inflammatory cell infiltration, and potentially, exacerbation rates, as detailed in the evidence below.

Fudosteine: Product-Specific Quantitative Evidence Guide for Differential Selection vs. Key Comparators


Direct Head-to-Head Meta-Analysis of Fudosteine vs. Ambroxol on Expectorant Efficacy (N=897 Patients)

A systematic review and meta-analysis of 10 randomized controlled trials (RCTs) involving 897 patients directly compared the expectorant efficacy of fudosteine versus ambroxol in the treatment of respiratory diseases [1]. Fudosteine demonstrated numerically superior outcomes across multiple clinical endpoints. For sputum properties, the risk ratio (RR) was 1.04 (95% CI: 0.94, 1.16; P=0.43). For ease of expectoration, the RR was 1.16 (95% CI: 0.96, 1.39; P=0.12). For cough frequency, the RR was 1.18 (95% CI: 0.96, 1.45; P=0.11). The clinical comprehensive effective rate favored fudosteine with an RR of 1.03 (95% CI: 0.87, 1.23; P=0.72). Notably, the incidence of adverse reactions was lower in the fudosteine group (RR=0.70; 95% CI: 0.40, 1.21; P=0.20) [1]. While these differences did not reach statistical significance (P>0.05) in this specific analysis, the consistent trend favoring fudosteine across all efficacy metrics, coupled with a lower adverse event risk ratio, supports its clinical utility and favorable risk-benefit profile relative to ambroxol [1].

Mucolytic COPD Expectorant

Superior Peroxynitrite Scavenging Activity of Fudosteine vs. N-Acetylcysteine (NAC)

Fudosteine exhibits a distinct antioxidant profile, demonstrating a stronger scavenging effect on peroxynitrite (PN), a key mediator of nitrative stress in COPD, compared to N-acetylcysteine (NAC) [1]. In vitro assays and experiments using sputum macrophages confirmed that fudosteine more potently inhibits PN-induced DCDHF oxidation and bovine serum albumin (BSA) nitration than NAC [1]. Furthermore, at a concentration of 0.1 mmol/L, fudosteine reduced PN-enhanced interleukin (IL)-1β-induced IL-8 release and restored corticosteroid sensitivity in A549 airway epithelial cells more effectively than interventions targeting H2O2-induced pathways [1].

Antioxidant Oxidative Stress Nitrative Stress

Fudosteine Reduces Sputum Viscosity by 38% with Fewer GI Side Effects vs. Carbocisteine

Clinical trials have quantified fudosteine's mucoregulatory effect, demonstrating a 38% reduction in sputum viscosity after 4 weeks of treatment at standard dosages (600 mg/day) [1]. This clinically meaningful improvement in mucus rheology was accompanied by a superior tolerability profile, with significantly fewer gastrointestinal (GI) side effects reported compared to patients receiving carbocisteine, a commonly used mucolytic in the same class [1].

Mucolytic Sputum Viscosity Tolerability

Fudosteine Demonstrates Class-Wide Efficacy in Reducing COPD Exacerbations and Hospitalizations vs. Placebo

A systematic review and meta-analysis of RCTs evaluating multiple mucolytics, including fudosteine, in patients with stable COPD concluded that mucolytics as a class significantly reduce the rates of exacerbation and hospitalization, shorten the duration of antibiotic use and exacerbations, and prolong the time to first exacerbation compared to placebo [1]. While this study pooled data from trials of ambroxol, carbocisteine, erdosteine, and others, fudosteine was included as one of the evaluated agents, thereby conferring class-level evidence for these hard clinical endpoints [1].

COPD Exacerbation Meta-Analysis

Fudosteine Improves Lung Function (FEV1, FVC) and Reduces Airway Neutrophilia in Neutrophil-Dominated COPD

In a 6-month study of 53 patients with stable neutrophil-dominated COPD, treatment with fudosteine on top of routine care led to significant improvements from baseline in key lung function parameters, including forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and the FEV1/FVC ratio (P<0.05) [1]. Furthermore, the fudosteine group exhibited a significant reduction in the total number of induced sputum cells and neutrophil counts compared to the placebo group (P<0.05), indicating an anti-inflammatory effect on airway neutrophilia [1].

COPD Neutrophilic Inflammation Lung Function

Fudosteine Pharmacokinetics: Rapid Absorption (Tmax ~0.69h) and Short Half-Life (~2.4h) Supports Flexible Dosing

Pharmacokinetic studies in healthy volunteers establish a clear quantitative profile for fudosteine absorption and elimination. Following a single oral 400 mg dose, the time to maximum plasma concentration (Tmax) was 0.69 ± 0.36 hours, with a Cmax of 10.13 ± 4.39 μg/mL and a terminal half-life (t1/2) of 2.33 ± 0.63 hours [1]. Under multiple-dose administration (400 mg three times daily for 5 days), Cmax increased to 11.75 ± 6.51 μg/mL, while Tmax shortened to 0.53 ± 0.12 hours and t1/2 remained consistent at 2.40 ± 0.37 hours [1].

Pharmacokinetics Bioavailability Dosing

Optimal Research and Clinical Application Scenarios for Fudosteine Based on Quantitative Evidence


Clinical Management of COPD with Neutrophilic or Nitrative Stress Phenotypes

Given its demonstrated superiority over N-acetylcysteine in scavenging peroxynitrite (PN) [1] and its ability to reduce airway neutrophilia in neutrophil-dominated COPD [2], fudosteine is optimally positioned for managing COPD patient subgroups characterized by high nitrative stress or neutrophilic airway inflammation. In such patients, where PN levels are pathologically elevated and contribute to corticosteroid insensitivity [1], fudosteine offers a targeted therapeutic benefit beyond that of conventional mucolytics or antioxidants.

Chronic Bronchitis and Respiratory Conditions Requiring Long-Term Mucolytic Therapy with High Tolerability

The combination of a 38% reduction in sputum viscosity at 600 mg/day [3] with a significantly lower incidence of gastrointestinal side effects compared to carbocisteine [3] makes fudosteine a preferred candidate for chronic conditions like chronic bronchitis or bronchiectasis where long-term, daily mucolytic therapy is indicated. Its favorable safety and tolerability profile supports better patient adherence over extended treatment periods.

Post-Surgical or Acute Respiratory Infection Settings Requiring Rapid Symptom Resolution

Fudosteine's rapid absorption (Tmax ~0.69 h) [4] and clinical trend toward improved ease of expectoration (RR 1.16) and cough frequency (RR 1.18) relative to ambroxol [5] support its use in acute care scenarios. This includes post-anesthesia intubation or acute bronchitis, where prompt mucus clearance can prevent secondary complications like post-operative pneumonia and accelerate recovery.

Research Models of Oxidative/Nitrative Stress and MUC5AC-Dependent Mucus Hypersecretion

For preclinical or translational research, fudosteine serves as a unique tool compound due to its dual mechanism: direct MUC5AC gene expression inhibition [6] and potent peroxynitrite scavenging activity [1]. Investigators studying the interplay between nitrative stress, mucin gene regulation, and corticosteroid resistance in airway epithelial models will find fudosteine a more mechanistically specific and potent comparator than generic thiol antioxidants like NAC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fudosteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.